molecular formula C12H15N5O3 B1436709 N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide CAS No. 1105194-43-1

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

Cat. No. B1436709
M. Wt: 277.28 g/mol
InChI Key: ABBMZBDKLIPSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide” is a chemical compound with the molecular formula C12H15N5O3 and a molecular weight of 277.28 . It is used for research purposes .


Molecular Structure Analysis

The SMILES representation of the molecule is CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C(=NO)N . This provides a text representation of the molecule’s structure, which can be used to generate a 2D or 3D structural model.

Scientific Research Applications

Synthesis and Biological Activity

  • Research in the field has explored the synthesis of various heterocyclic compounds, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and others, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities. These compounds are synthesized through reactions involving hydroximoyl chloride with different substrates, indicating the importance of structural variations in biological activities (Zaki, Sayed, & Elroby, 2016).

Drug Discovery and Modulation

  • In drug discovery research, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. These findings are part of efforts to identify new therapeutic agents for conditions like epilepsy, showcasing the role of specific chemical frameworks in modulating biological targets (Savall et al., 2018).

Anticancer Research

  • Platinum-oxicam complexes, including structures related to isoxicam, have been synthesized and studied for their potential as anti-cancer drugs. These complexes have shown significant anti-proliferative effects in vitro, highlighting the therapeutic potential of structurally complex molecules in oncology (Tamasi et al., 2010).

Methodological Advances

  • Research has also focused on developing efficient synthetic routes for various compounds, including pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, through cycloaddition and condensation reactions. These methodological advancements contribute to the broader accessibility of complex heterocyclic compounds for scientific studies (Johnston et al., 2008).

properties

IUPAC Name

N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-8-7-9(20-17-8)3-2-6-19-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMZBDKLIPSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
Reactant of Route 3
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N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
Reactant of Route 4
N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

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